molecular formula C17H14N4O2 B12938736 2-(1-(2-(Quinazolin-4-yl)hydrazono)ethyl)benzoic acid

2-(1-(2-(Quinazolin-4-yl)hydrazono)ethyl)benzoic acid

Cat. No.: B12938736
M. Wt: 306.32 g/mol
InChI Key: FWJXYANJYJXABT-RGVLZGJSSA-N
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Description

2-(1-(2-(Quinazolin-4-yl)hydrazono)ethyl)benzoic acid is a compound that belongs to the class of quinazoline derivatives Quinazolines are nitrogen-containing heterocycles that have been extensively studied due to their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-(2-(Quinazolin-4-yl)hydrazono)ethyl)benzoic acid typically involves the reaction of quinazoline derivatives with hydrazones. One common method involves the condensation of quinazoline-4-carbaldehyde with hydrazine hydrate to form the hydrazone intermediate. This intermediate is then reacted with ethyl benzoate under acidic conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(1-(2-(Quinazolin-4-yl)hydrazono)ethyl)benzoic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include quinazoline N-oxides, dihydroquinazoline derivatives, and various substituted quinazoline compounds.

Scientific Research Applications

2-(1-(2-(Quinazolin-4-yl)hydrazono)ethyl)benzoic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(1-(2-(Quinazolin-4-yl)hydrazono)ethyl)benzoic acid involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can lead to the suppression of cancer cell growth or bacterial biofilm formation .

Comparison with Similar Compounds

Similar Compounds

    Quinazoline-4-carbaldehyde: A precursor in the synthesis of 2-(1-(2-(Quinazolin-4-yl)hydrazono)ethyl)benzoic acid.

    Dihydroquinazoline derivatives: Formed through the reduction of quinazoline compounds.

    Quinazoline N-oxides: Formed through the oxidation of quinazoline compounds.

Uniqueness

This compound is unique due to its specific hydrazonoethyl substitution, which imparts distinct biological activities and chemical reactivity compared to other quinazoline derivatives. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C17H14N4O2

Molecular Weight

306.32 g/mol

IUPAC Name

2-[(E)-C-methyl-N-(quinazolin-4-ylamino)carbonimidoyl]benzoic acid

InChI

InChI=1S/C17H14N4O2/c1-11(12-6-2-3-7-13(12)17(22)23)20-21-16-14-8-4-5-9-15(14)18-10-19-16/h2-10H,1H3,(H,22,23)(H,18,19,21)/b20-11+

InChI Key

FWJXYANJYJXABT-RGVLZGJSSA-N

Isomeric SMILES

C/C(=N\NC1=NC=NC2=CC=CC=C21)/C3=CC=CC=C3C(=O)O

Canonical SMILES

CC(=NNC1=NC=NC2=CC=CC=C21)C3=CC=CC=C3C(=O)O

Origin of Product

United States

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